Ianthelliformisamine A TFA: A Technical Guide to its Chemical Properties and Biological Activity
Ianthelliformisamine A TFA: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ianthelliformisamine A, a bromotyrosine-derived metabolite originally isolated from the marine sponge Suberea ianthelliformis, has garnered significant attention within the scientific community for its potent bioactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Ianthelliformisamine A TFA (trifluoroacetate salt), with a particular focus on its role as an antibiotic enhancer against resistant Gram-negative bacteria. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Properties
Ianthelliformisamine A is characterized by a dibrominated aromatic ring linked to a polyamine chain via an acrylamide moiety. The trifluoroacetate (TFA) salt is a common form for its isolation and biological evaluation.
Table 1: Physicochemical Properties of Ianthelliformisamine A TFA
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₅Br₂F₉N₄O₈ | [1] |
| Molecular Weight | 862.38 g/mol | [1] |
| IUPAC Name | (E)-N-(3-((4-((3-aminopropyl)amino)butyl)amino)propyl)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide; tris(2,2,2-trifluoroacetate) | [1] |
| Appearance | Not explicitly stated, but related compounds are described as stable brown gums. | [2][3] |
| Solubility | Soluble in water and organic solvents such as ethanol and acetone due to its polar nature. | [4] |
Biological Activity: An Antibiotic Enhancer
Ianthelliformisamine A exhibits potent activity as an antibiotic enhancer, particularly against multidrug-resistant (MDR) Gram-negative bacteria. It demonstrates a synergistic effect when combined with conventional antibiotics, effectively restoring their efficacy against resistant strains.
Table 2: Antibiotic Enhancement Activity of Ianthelliformisamine A
The following table summarizes the ability of Ianthelliformisamine A to potentiate the activity of doxycycline (2 µg/mL) against various resistant Gram-negative bacterial strains. The values represent the concentration of Ianthelliformisamine A required to restore the antibiotic activity of doxycycline.[1]
| Bacterial Strain | Ianthelliformisamine A Concentration (µM) |
| Enterobacter aerogenes EA289 | 3.12 - 12.5 |
| Pseudomonas aeruginosa PAO1 | 3.12 - 12.5 |
| Klebsiella pneumoniae KPC2 ST258 | 3.12 - 12.5 |
Mechanism of Action
The primary mechanism by which Ianthelliformisamine A and its derivatives enhance antibiotic activity is through the disruption of the bacterial outer membrane. The polyamine chain is believed to interact with and displace divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. This destabilization increases the permeability of the outer membrane, allowing antibiotics to penetrate the cell and reach their intracellular targets.[5] This mechanism is further elucidated through the observation of increased ATP efflux and membrane depolarization in treated bacteria.[1]
Caption: Proposed mechanism of action for Ianthelliformisamine A as an antibiotic enhancer.
Experimental Protocols
Synthesis of Ianthelliformisamine A
The synthesis of Ianthelliformisamine A is typically achieved through a peptide coupling reaction between (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine, followed by deprotection.[6]
Caption: General workflow for the synthesis of Ianthelliformisamine A TFA.
Detailed Protocol:
-
Peptide Coupling:
-
Dissolve (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF).
-
Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for approximately 15 minutes.
-
Add the corresponding Boc-protected polyamine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-protected Ianthelliformisamine A in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA/DCM).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude Ianthelliformisamine A TFA salt.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Combine the fractions containing the pure product and lyophilize to obtain Ianthelliformisamine A TFA as a solid.
-
Membrane Depolarization Assay
This assay measures the change in bacterial membrane potential using a potential-sensitive fluorescent dye, such as DiSC₃(5). Depolarization of the membrane leads to an increase in fluorescence.[3][7]
Materials:
-
Mid-log phase bacterial culture (e.g., Pseudomonas aeruginosa)
-
HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose
-
DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO
-
Ianthelliformisamine A TFA
-
96-well black microtiter plates
-
Fluorescence plate reader
Protocol:
-
Harvest mid-log phase bacteria by centrifugation and wash three times with HEPES buffer.
-
Resuspend the bacterial pellet in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.05.
-
Add DiSC₃(5) to the bacterial suspension to a final concentration of 1-4 µM and incubate in the dark at room temperature until the fluorescence signal stabilizes (indicating maximal dye uptake).
-
Transfer the bacterial suspension to the wells of a 96-well black microtiter plate.
-
Add varying concentrations of Ianthelliformisamine A TFA to the wells.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of approximately 622 nm and an emission wavelength of approximately 670 nm.
-
Record the fluorescence at regular intervals for a defined period (e.g., 30-60 minutes). An increase in fluorescence indicates membrane depolarization.
ATP Efflux Assay
This assay quantifies the release of ATP from bacterial cells, which is an indicator of membrane damage. The amount of extracellular ATP is measured using a luciferin-luciferase bioluminescence assay.[8][9]
Materials:
-
Mid-log phase bacterial culture
-
Buffer (e.g., PBS or Tris buffer)
-
Ianthelliformisamine A TFA
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer
Protocol:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash with buffer.
-
Resuspend the cells in buffer to a specific OD₆₀₀.
-
Add Ianthelliformisamine A TFA at the desired concentration to the bacterial suspension. A control group without the compound should be included.
-
Incubate the mixture for a specific time period (e.g., 30 minutes) at 37°C.
-
Centrifuge the samples to pellet the bacteria.
-
Carefully collect the supernatant, which contains the extracellular ATP.
-
Prepare the ATP bioluminescence reagent according to the manufacturer's instructions.
-
Add a portion of the supernatant to the reagent in a luminometer-compatible plate or tube.
-
Immediately measure the luminescence using a luminometer.
-
The amount of light produced is proportional to the concentration of extracellular ATP.
Conclusion
Ianthelliformisamine A TFA stands out as a promising natural product with significant potential in combating antibiotic resistance. Its ability to permeabilize the outer membrane of Gram-negative bacteria and thereby enhance the efficacy of existing antibiotics presents a valuable strategy in the development of new therapeutic approaches. The information and protocols provided in this guide offer a solid foundation for further research into the synthesis, mechanism of action, and potential applications of this fascinating marine-derived compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy N-(3-Aminopropyl)methacrylamide (EVT-3195040) | 86742-39-4 [evitachem.com]
- 5. New Ianthelliformisamine derivatives as antibiotic enhancers against resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]
- 7. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
- 8. journals.plos.org [journals.plos.org]
- 9. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
